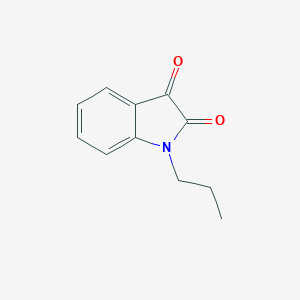

1-propyl-1H-indole-2,3-dione

説明

Historical Perspectives and Significance of the Indole-2,3-dione (Isatin) Scaffold in Chemical and Biological Research

Initially identified as a product of indigo (B80030) oxidation, isatin (B1672199) was considered a synthetic curiosity for over a century. mdpi.com Its natural occurrence was later confirmed in plants of the Isatis genus, the cannonball tree (Couroupita guianensis), and even in humans as a metabolic derivative of adrenaline. mdpi.comwikipedia.org The synthetic versatility of the isatin core has established it as a valuable building block in organic synthesis. scielo.brwikipedia.org The reactivity of its carbonyl groups and the ability to substitute at various positions on the bicyclic ring have allowed for the creation of a multitude of derivatives. scispace.comwikipedia.org

The significance of the isatin scaffold is underscored by the broad spectrum of biological activities exhibited by its derivatives. These compounds have been investigated for their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant agents. mdpi.comiucr.orgijstr.org The ability of isatin derivatives to interact with a variety of biological targets has made them a privileged scaffold in drug discovery and development. ajprd.comnih.gov

Rationale for N1-Propyl Substitution in the Indole-2,3-dione Nucleus

The substitution at the N1 position of the isatin ring is a common strategy to modulate the compound's physicochemical and biological properties. nih.gov N-alkylation, including the introduction of a propyl group, can influence factors such as solubility, lipophilicity, and steric hindrance, which in turn can affect how the molecule interacts with biological targets. bjbs.com.br

The synthesis of N-alkylated isatins is typically achieved by reacting isatin with an appropriate alkyl halide in the presence of a base. ajprd.comscielo.br For 1-propyl-1H-indole-2,3-dione, this involves the reaction of isatin with 1-bromopropane (B46711). iucr.org Research into N-substituted isatins has shown that the nature of the substituent at the N1 position can significantly impact biological activity. For instance, studies have indicated that N-alkylation can enhance the antibacterial and anticancer properties of isatin derivatives. nih.govijstr.org Specifically, the introduction of a propyl linker has been explored in the design of isatin-based hybrids with potential cytotoxic activity. mdpi.com

Overview of Research Trajectories for N-Alkyl Indole-2,3-diones

Research on N-alkyl indole-2,3-diones has followed several key trajectories, primarily focused on the synthesis of novel derivatives and the evaluation of their biological potential. A significant area of investigation has been the exploration of these compounds as anticancer agents. ijstr.orgnih.gov For example, N-1 benzyl (B1604629) substituted isatins have shown potent antiproliferative activities. mdpi.com

Another major research direction is the development of N-alkylated isatins as antimicrobial agents. nih.govuwl.ac.uk The modification at the N1 position has been shown to influence the antimicrobial spectrum and potency. uwl.ac.uk Furthermore, N-alkylated isatins serve as key intermediates in the synthesis of more complex heterocyclic systems and spiro-isatin derivatives, which are also of great interest for their pharmacological properties. scispace.com The synthesis of isatin-based hybrids, where an N-alkyl linker connects the isatin core to another pharmacophore, represents a growing area of research aimed at developing multi-target agents. mdpi.comresearchgate.net For example, isatin-propylene-1H-1,2,3-triazole-moxifloxacin hybrids have been synthesized and evaluated for their antimycobacterial activities. researchgate.net

The structural properties of N-alkyl isatins are also a subject of study. The crystal structure of this compound has been determined, revealing that the indole-2,3-dione unit is essentially planar. iucr.orgiucr.org Such structural data is crucial for understanding structure-activity relationships and for the rational design of new derivatives.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 41042-12-0 |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molar Mass | 189.21 g/mol |

| Appearance | Red crystals |

| Melting Point | 357 K |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-propylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUNBCWMOHUMAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364687 | |

| Record name | 1-propyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41042-12-0 | |

| Record name | 1-propyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Propyl 1h Indole 2,3 Dione and Its Analogues

Direct N-Alkylation of 1H-Indole-2,3-dione (Isatin)

The most straightforward method for preparing 1-propyl-1H-indole-2,3-dione is the direct N-alkylation of the isatin (B1672199) core. This process involves the reaction of the isatin anion, generated by a base, with a suitable propylating agent. nih.gov The isatin nucleus is an ambident nucleophile, meaning it can be alkylated at either the nitrogen or the oxygen atom. rsc.org However, the use of alkali metal salt bases generally favors the formation of N-alkylated products. rsc.orgconicet.gov.ar

A specific synthesis for this compound involves dissolving isatin in dimethylformamide (DMF) with potassium carbonate and a catalytic amount of tetra-n-butylammonium bromide. iucr.orgiucr.org The addition of 1-bromopropane (B46711) to this mixture, followed by stirring for 48 hours, yields the desired product. iucr.orgiucr.org The final compound can be purified by recrystallization from ethanol, affording red crystals with a reported yield of 82%. iucr.org

Optimization of Reaction Conditions and Catalyst Selection

The efficiency of the N-alkylation of isatin is highly dependent on the choice of base, solvent, and catalyst. conicet.gov.ar Various conditions have been explored to optimize this transformation, including the use of microwave irradiation to accelerate the reaction. nih.govsemanticscholar.org

Base and Solvent Selection: A study on microwave-assisted synthesis evaluated several bases and polar aprotic solvents. The best results were achieved using potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) as the base, with a few drops of DMF or N-methyl-2-pyrrolidone (NMP) as the solvent. nih.gov Other bases tested included sodium carbonate (Na₂CO₃), calcium hydride (CaH₂), and triethylamine (B128534) (TEA). nih.gov Conventional methods also frequently employ bases such as sodium hydroxide (B78521) (NaOH) and sodium hydride (NaH) in solvents like DMF. nih.gov

Catalyst Systems: Phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), are used to facilitate the reaction between the isatin salt and the alkylating agent, particularly in heterogeneous reaction mixtures. iucr.orgsemanticscholar.org

Solid-supported reagents offer advantages in terms of simplified workup and purification. Potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) has been effectively used as a solid-supported base for the N-alkylation of isatins. semanticscholar.org Under microwave conditions, complete conversion was achieved at 180°C in 25 minutes using 15 equivalents of KF/Al₂O₃ in acetonitrile. semanticscholar.org Thermal conditions required longer reaction times but could be effected with a lower amount of the base (6 equivalents). semanticscholar.org

More advanced catalytic systems have also been developed. A ruthenium-based catalyst, generated in situ from CpRu(MeCN)₃PF₆ and a BINOL-derived phosphoramidite (B1245037) ligand, has been used for the asymmetric allylic alkylation of isatins, demonstrating the potential for enantioselective synthesis. acs.org For N-alkylation using less reactive electrophiles like trichloroacetimidates, Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) and Brønsted acids have been shown to significantly improve yields. rsc.org

| Method | Catalyst/Base | Solvent | Conditions | Key Finding | Reference |

|---|---|---|---|---|---|

| Conventional | K₂CO₃ / TBAB (cat.) | DMF | Stirring, 48h | Yielded 82% of this compound. | iucr.org |

| Microwave | K₂CO₃ or Cs₂CO₃ | DMF or NMP | MW Irradiation | Identified as the most effective base/solvent system. | nih.gov |

| Microwave | KF/Alumina (15 eq.) | Acetonitrile | 180°C, 25 min | Achieved complete conversion of starting material. | semanticscholar.org |

| Thermal | KF/Alumina (6 eq.) | Acetonitrile | Reflux, 2h | Effective but requires longer reaction times than MW. | semanticscholar.org |

| Lewis Acid Catalysis | BF₃·OEt₂ | - | - | Significantly improved yield for alkylation with trichloroacetimidates. | rsc.org |

Comparative Analysis of Alkylating Agents

The choice of alkylating agent is crucial and typically involves electrophiles like alkyl halides. rsc.org Propyl halides, such as 1-bromopropane and 1-iodopropane, are common choices for introducing the propyl group. iucr.org

While alkyl halides are standard, other electrophiles have been investigated to broaden the scope of the reaction. Trichloroacetimidates have emerged as effective alkylating agents for isatins, particularly when activated by a Lewis or Brønsted acid catalyst. rsc.orgrsc.org This method is advantageous as the trichloroacetimidate (B1259523) electrophiles can be easily prepared from readily available alcohols. rsc.org The reaction provides access to N-alkyl isatins in excellent yields, especially with secondary trichloroacetimidates that form stabilized carbocations. rsc.org

The reactivity of the alkylating agent can also influence the regioselectivity of the reaction. While most electrophiles yield the N-alkylation product, highly reactive agents like methyl iodide in the presence of silver salts have been reported to favor O-alkylation. rsc.orgconicet.gov.ar

| Alkylating Agent | Promoter/Catalyst | Product Type | Comment | Reference |

|---|---|---|---|---|

| Alkyl Halides (e.g., 1-Bromopropane) | Base (e.g., K₂CO₃) | N-Alkylation | Standard and widely used method. | nih.goviucr.org |

| Alkyl Halides (e.g., Methyl Iodide) | Silver Salts | O-Alkylation | An exception to the general preference for N-alkylation. | rsc.orgconicet.gov.ar |

| Trichloroacetimidates | Lewis Acid (e.g., BF₃·OEt₂) | N-Alkylation | Effective alternative, provides excellent yields. | rsc.orgrsc.org |

| Allylic Chlorides/Bromides | Ruthenium complex | N-Alkylation (Asymmetric) | Allows for the synthesis of chiral isatin derivatives. | acs.org |

Yield Enhancement Strategies

Several strategies can be employed to enhance the yield of N-alkylation. The optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents is fundamental. semanticscholar.org For instance, in microwave-assisted synthesis using KF/alumina, it was found that a temperature of 180°C for 25 minutes was optimal for complete conversion. semanticscholar.org

The use of phase-transfer catalysts like TBAB improves the reaction rate and yield by facilitating the transfer of the isatin anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. iucr.orgsemanticscholar.org Another approach is the use of more reactive bases, such as Cs₂CO₃, which can lead to better results compared to K₂CO₃ or Na₂CO₃ under certain conditions. nih.gov

For challenging substrates, particularly in the synthesis of substituted isatins, the choice of acid for the cyclization step is critical. The use of methanesulfonic acid instead of sulfuric acid has been shown to improve yields for lipophilic analogues by circumventing solubility issues. nih.gov

Multistep Synthetic Pathways to Substituted this compound Derivatives

The synthesis of analogues of this compound bearing substituents on the aromatic ring requires multistep pathways. These typically involve the initial synthesis of a substituted isatin, which is then N-alkylated in a subsequent step. nih.govcalstate.edu

Synthesis of Ring-Substituted Precursors

The classical and most common method for preparing the isatin core is the Sandmeyer isatin synthesis. nih.gov This process involves the reaction of an appropriately substituted aniline (B41778) with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) in an acidic medium to form an oximinoacetanilide intermediate. nih.gov This intermediate is then cyclized by heating in a strong acid, such as sulfuric acid, to produce the corresponding isatin. nih.gov

However, the Sandmeyer process can be inefficient when the starting aniline is highly substituted or lipophilic, leading to low yields of the intermediate. nih.gov Modifications, such as using methanesulfonic acid or polyphosphoric acid for the cyclization step, can improve outcomes for these challenging substrates. nih.gov

Alternative methods for synthesizing substituted isatins include:

The Stolle Synthesis: This is considered a good alternative to the Sandmeyer method and involves the cyclization of anilides. nmc.gov.in

The Gassman and Martinet Syntheses: These are also classical routes to isatin derivatives. nmc.gov.inrsc.org

Modern Approaches: A two-step procedure starting from 4-substituted anilines, involving amidation followed by cyclization in concentrated sulfuric acid, has been optimized to produce 5-substituted isatins with total yields of 51-68%. researchgate.net

Cascade and One-Pot Reactions

To improve efficiency and reduce the number of synthetic steps, one-pot and cascade reactions have been developed for the synthesis of diverse isatin derivatives. One such method involves a copper-mediated reaction of 3-diazoquinoline-2,4-diones. rsc.org This process proceeds through a domino sequence of Wolff rearrangement, decarboxylation, bromination, substitution, and dehydration to afford a variety of isatins in high yields. rsc.org This protocol is notable for its functional group tolerance and operational simplicity, offering a convenient route to biologically interesting isatin derivatives. rsc.org

Sustainable and Green Chemistry Approaches in this compound Synthesis

The growing emphasis on environmental stewardship in chemical synthesis has spurred the development of sustainable and green methodologies for preparing this compound and related N-alkylated isatin analogues. These approaches aim to reduce waste, minimize the use of hazardous materials, improve energy efficiency, and utilize renewable resources, aligning with the core principles of green chemistry.

A significant focus has been on improving the traditional N-alkylation of the isatin core. Conventional methods often rely on polar aprotic solvents like N,N-dimethylformamide (DMF) and require prolonged reaction times. iucr.orgiucr.org Green alternatives seek to overcome these limitations through innovative techniques such as microwave-assisted synthesis, photocatalysis, organocatalysis, and solvent-free reaction conditions.

Microwave-Assisted N-Alkylation

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of N-alkylating isatin, microwave-assisted methods offer substantial reductions in reaction times and can lead to improved yields compared to conventional heating. nih.govmdpi.com Studies have shown that the N-alkylation of isatin with various alkyl halides proceeds much more efficiently under microwave heating. For instance, the reaction can be effectively carried out using potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) as the base in the presence of a minimal amount of a high-boiling polar solvent like DMF or N-methyl-2-pyrrolidinone (NMP). nih.gov The significant rate enhancement is a key advantage, reducing energy consumption and improving process efficiency. nih.gov

Table 1: Comparison of Microwave (MW) vs. Conventional Heating for N-Alkylation of Isatin

| Alkylating Agent | Base/Solvent | Method | Time (min) | Yield (%) | Reference |

| Ethyl Bromoacetate | K₂CO₃ / DMF | Conventional | 120 | 85 | nih.gov |

| Ethyl Bromoacetate | K₂CO₃ / DMF | MW (150 W) | 3 | 92 | nih.gov |

| Propyl Iodide | K₂CO₃ / DMF | Conventional | 180 | 80 | nih.gov |

| Propyl Iodide | K₂CO₃ / DMF | MW (150 W) | 5 | 88 | nih.gov |

| Benzyl (B1604629) Bromide | K₂CO₃ / DMF | Conventional | 90 | 90 | nih.gov |

| Benzyl Bromide | K₂CO₃ / DMF | MW (150 W) | 2 | 96 | nih.gov |

| This table is generated based on data presented in the referenced study. |

Photocatalytic and Oxidation Methods

The oxidation of N-substituted indoles presents another modern and environmentally benign route to N-alkylated isatins. nih.gov An eco-friendly approach involves the aerobic oxidation of the corresponding N-propylindole. irapa.org This method can utilize molecular oxygen (O₂) as the ultimate oxidant, which is an abundant and green oxidizing agent, in the presence of a photosensitizer like a dicyanopyrazine derivative. nih.govirapa.org Such methods avoid the use of stoichiometric, often toxic, heavy metal oxidants, generating water as the primary byproduct.

Catalyst-Free and Solvent-Free Reactions

Eliminating solvents, particularly volatile organic compounds, is a primary goal of green chemistry. Solvent-free, or neat, reaction conditions have been successfully applied to the synthesis of isatin derivatives. tandfonline.com One such strategy involves the direct alkylation of isatin derivatives with dihaloalkanes in the presence of potassium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) at elevated temperatures (e.g., 80°C). tandfonline.com This approach simplifies work-up procedures and significantly reduces chemical waste.

Furthermore, the use of propylene (B89431) carbonate as both a reactant and a solvent for N-alkylation represents a sustainable pathway. mdpi.com Propylene carbonate is a biodegradable, low-toxicity solvent derived from renewable resources.

Advanced Catalytic Systems

The development of novel catalytic systems provides efficient and selective pathways to N-alkylated isatins under mild conditions.

N-Heterocyclic Carbene (NHC) Organocatalysis : This eco-friendly method allows for the N-functionalization of unsubstituted isatins without the need for protecting groups, stoichiometric reagents, or heat. acs.org The reaction proceeds quickly (within 10 minutes) at room temperature using catalytic amounts of an NHC and a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), achieving high yields. acs.org This methodology boasts excellent atom economy and a favorable E-factor (Environmental factor), underscoring its green credentials. acs.org

Domino Reactions : Unified multisubstrate domino reactions offer an elegant and efficient route to N-alkylated isatins. These processes can be designed to be metal-free and peroxide-free, enhancing their safety and environmental profile. irapa.org For example, a domino method has been developed for the direct amidation of substrates like 2'-aminophenylacetylene to produce N-alkylated isatins. irapa.org

Metal-Free C-H Activation : A metal-free synthesis using an iodine-dimethyl sulfoxide (B87167) (I₂-DMSO) catalyst system has been developed for producing N-substituted isatins from 2-amino acetophenones via C-H bond activation and subsequent cyclization. irapa.org

These green chemistry approaches demonstrate a significant shift towards more sustainable synthetic practices in the production of this compound and its analogues, offering benefits in terms of efficiency, safety, and environmental impact.

Reactivity and Chemical Transformations of 1 Propyl 1h Indole 2,3 Dione

Role as a Versatile Synthetic Intermediate in Heterocyclic Chemistry

1-Propyl-1H-indole-2,3-dione serves as a pivotal building block for the synthesis of a wide array of more complex heterocyclic compounds. iucr.org Its inherent reactivity allows for transformations that can either expand the indole (B1671886) ring system or use it as a scaffold to construct new rings. The C3-carbonyl group is particularly reactive, acting as a key electrophilic center for the introduction of various functionalities, which can then participate in subsequent cyclization steps.

Researchers utilize this compound as a precursor for generating diverse molecular architectures, many of which are investigated for their biological and pharmacological potential. iucr.orgresearchgate.net Its derivatives are integral to the synthesis of spiro-heterocycles, quinolines, and other fused systems. For example, it is a key intermediate in the preparation of various bioactive molecules, where the isatin (B1672199) core is a recognized pharmacophore. researchgate.neticm.edu.pl The synthesis of N-substituted isatins like the 1-propyl derivative is a critical step toward creating these complex molecules, often starting from isatin and an alkylating agent such as 1-bromopropane (B46711). iucr.org

Cyclization Reactions Leading to Novel Ring Systems

The dicarbonyl functionality of this compound is central to its participation in cyclization reactions, leading to novel and often complex ring systems. These reactions are fundamental in generating molecular diversity from a relatively simple starting material.

One of the classic reactions of isatins is the Pfitzinger reaction , which is used to synthesize quinoline-4-carboxylic acids. In this reaction, this compound would be treated with a carbonyl compound containing an α-methylene group in the presence of a base. This opens the five-membered ring, which then undergoes cyclization and aromatization to form a substituted quinoline. icm.edu.pl

Another significant class of reactions involves the formation of spirocyclic compounds . The C3-carbonyl group can react with bifunctional nucleophiles to generate spiro-heterocycles, where the C3 carbon of the indole ring is the spiro-center. For instance, reaction with thiosemicarbazide (B42300) followed by cyclization can lead to spiro-thiadiazole derivatives. icm.edu.pl These reactions highlight the role of the compound in creating three-dimensional molecular structures.

Multicomponent reactions (MCRs) also feature prominently in the utility of isatin derivatives. Formal [1+2+3] cyclization reactions involving compounds like indanedione demonstrate the potential for building complex indenonaphthopyran derivatives, showcasing how dione-containing scaffolds can be used in cascade reactions to rapidly construct elaborate ring systems. researchgate.net

Table 1: Examples of Cyclization Reactions

| Reaction Type | Reagents/Conditions | Resulting Ring System |

|---|---|---|

| Pfitzinger Reaction | Carbonyl compound (e.g., acetone), Base (e.g., KOH) | Quinolines icm.edu.pl |

| Spiro-heterocycle Synthesis | Thiosemicarbazide, Acetic Anhydride | Spiro-thiadiazoles icm.edu.pl |

Functionalization Reactions of the Indole Ring System

The indole ring of this compound can be functionalized through various reactions, primarily involving electrophilic substitution on the benzene (B151609) ring and nucleophilic addition to the carbonyl groups.

The benzene portion of the isatin nucleus is susceptible to electrophilic aromatic substitution. The presence of the electron-withdrawing acyl groups deactivates the ring, but substitution is still possible, typically occurring at the C5 and C7 positions. researchgate.net Common electrophilic substitution reactions include nitration and halogenation. For example, nitration of isatin using nitric acid in sulfuric acid predominantly yields 5-nitroisatin. icm.edu.pl While specific studies on this compound are less common, its reactivity is expected to follow this general pattern, potentially influenced by the electronic and steric effects of the N-propyl group. The indole ring itself is nucleophilic and can participate in such reactions. evitachem.com

The carbonyl groups of this compound are prime targets for nucleophilic attack. evitachem.com The C3-ketone is generally more electrophilic and reactive than the C2-amide carbonyl. This selective reactivity is widely exploited in synthesis.

Common nucleophilic addition reactions include:

Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride. smolecule.com This can lead to the formation of 3-hydroxy-1-propylindolin-2-one.

Organometallic Reagents: Grignard reagents and organolithium compounds add to the C3-carbonyl to form tertiary alcohols. This provides a straightforward method for introducing new carbon-carbon bonds.

Enolate Addition: The C3-carbonyl can undergo nucleophilic addition from enolates in aldol-type reactions, which is a powerful tool for C-C bond formation. scielo.br

These reactions are crucial for elaborating the isatin scaffold into more complex structures.

Electrophilic Aromatic Substitution Reactions

Condensation Reactions and Schiff Base Formation

The C3-carbonyl group of this compound readily undergoes condensation reactions with primary amines and related compounds to form imines, commonly known as Schiff bases. ajchem-b.comscirp.org This reaction is one of the most important transformations of the isatin ring system.

The reaction typically involves heating the isatin derivative with a primary amine, often with an acid catalyst, to form a C3-imino derivative. A wide variety of amines can be used, including aromatic, aliphatic, and heterocyclic amines, as well as hydrazines, hydroxylamines, and semicarbazides. scirp.orgntu.edu.iq The resulting Schiff bases are often stable, crystalline compounds and are themselves valuable intermediates for further synthetic modifications or are investigated for their biological activities. For instance, condensation with hydrazides can produce hydrazones, which can be cyclized to form various five- and six-membered heterocyclic rings. mdpi.comresearchgate.net

Derivatization Studies for Structure Elucidation and Activity Modulation

Derivatization of this compound is frequently performed for two primary reasons: to confirm its structure and to explore structure-activity relationships (SAR). The synthesis of derivatives allows for the systematic modification of the molecule's properties, such as lipophilicity, hydrogen bonding capacity, and steric profile.

For structure elucidation, converting the compound into a crystalline derivative can facilitate X-ray crystallographic analysis. The crystal structure of this compound itself has been determined, revealing a nearly planar isatin unit. iucr.orgiucr.org

For activity modulation, a common strategy is to synthesize a library of related compounds and test them for a specific biological effect. For example, various substituents can be introduced at the C5 position of the benzene ring (e.g., halogens) or the C3 position can be converted into a hydrazone with different aromatic moieties. tandfonline.com Comparing the activity of these derivatives, such as the anti-inflammatory potential of triazolyl-isatin hybrids, allows researchers to identify the structural features that are crucial for the desired biological effect. tandfonline.com

Table 2: Mentioned Chemical Compounds

| Compound Name | IUPAC Name |

|---|---|

| This compound | This compound |

| Isatin | 1H-Indole-2,3-dione |

| 1-Bromopropane | 1-Bromopropane |

| Quinolines | Quinoline |

| Spiro-thiadiazoles | (Varies based on structure) |

| Indanedione | Indane-1,3-dione |

| Indenonaphthopyrans | (Varies based on structure) |

| 5-Nitroisatin | 5-Nitro-1H-indole-2,3-dione |

| 3-Hydroxy-1-propylindolin-2-one | 3-Hydroxy-1-propylindolin-2-one |

| Schiff Base | (Generic term for a compound containing a C=N double bond) |

| Hydrazones | (Generic term for RR'C=NNH2 derivatives) |

Advanced Spectroscopic Characterization and Solid State Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 1-propyl-1H-indole-2,3-dione, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments collectively provide a complete picture of the proton and carbon framework. rsc.orgresearchgate.net

The ¹H NMR spectrum of this compound provides distinct signals for the aromatic protons of the indole (B1671886) ring and the aliphatic protons of the N-propyl substituent. Analysis of a spectrum recorded in deuterated chloroform (B151607) (CDCl₃) reveals characteristic chemical shifts and coupling patterns. rsc.org

The aromatic region of the spectrum typically displays signals between δ 7.0 and 8.0 ppm. Specifically, the spectrum shows two multiplets corresponding to the four protons on the benzene (B151609) ring portion of the indole nucleus. rsc.org The aliphatic region contains signals for the three distinct sets of protons of the propyl group. The methylene (B1212753) protons adjacent to the nitrogen (N-CH₂) appear as a triplet, a result of coupling to the adjacent methylene group. The central methylene protons (-CH₂-) of the propyl chain appear as a sextet, and the terminal methyl protons (-CH₃) resonate as a triplet. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃. rsc.org

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| 7.61 – 7.57 | m | - | 2H, Ar-H |

| 7.11 | t | 7.4 | 1H, Ar-H |

| 6.91 | d | 8.0 | 1H, Ar-H |

| 3.70 | t | 7.2 | 2H, N-CH₂ |

| 1.75 | sextet | 7.4 | 2H, N-CH₂-CH₂ |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum for this compound shows 11 distinct carbon signals, consistent with its molecular formula C₁₁H₁₁NO₂. rsc.orgscbt.com

Key signals in the spectrum include two downfield resonances for the two carbonyl carbons (C=O) of the dione (B5365651) functionality. rsc.org The aromatic region displays six signals corresponding to the carbons of the fused benzene ring and the indole double bond. The three remaining signals in the upfield region correspond to the three carbons of the N-propyl group. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃. rsc.org

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 183.5 | C=O |

| 158.1 | C=O |

| 150.9 | Ar-C |

| 138.3 | Ar-C |

| 125.2 | Ar-C |

| 123.5 | Ar-C |

| 117.4 | Ar-C |

| 110.1 | Ar-C |

| 41.6 | N-CH₂ |

| 20.5 | N-CH₂-CH₂ |

While one-dimensional NMR provides fundamental data, 2D NMR techniques are crucial for definitive structural assignment by revealing through-bond and through-space correlations between nuclei. science.govlibretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the connectivity of the propyl chain. Cross-peaks would be observed between the N-CH₂ protons (δ 3.70 ppm) and the central -CH₂- protons (δ 1.75 ppm), and also between the central -CH₂- protons and the terminal -CH₃ protons (δ 1.00 ppm), confirming the propyl fragment. mdpi.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. libretexts.org It would show cross-peaks connecting the proton signal at δ 3.70 ppm to the carbon signal at δ 41.6 ppm (N-CH₂), the proton signal at δ 1.75 ppm to the carbon signal at δ 20.5 ppm (-CH₂-), and the proton signal at δ 1.00 ppm to the carbon signal at δ 11.2 ppm (-CH₃). rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. libretexts.org For this compound, key HMBC correlations would include those between the N-CH₂ protons (δ 3.70 ppm) and the indole ring carbons C-7a and C-2, as well as the C-3 carbonyl carbon. These correlations are vital for confirming the attachment point of the propyl group to the indole nitrogen. science.govmdpi.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.net

ESI-MS is a soft ionization technique that is particularly useful for determining the molecular weight of a compound. For this compound, the calculated molecular weight is 189.0790 g/mol , corresponding to the molecular formula C₁₁H₁₁NO₂. rsc.orgscbt.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which has been reported as 189.0785 (EI+), confirming the elemental composition. rsc.org In ESI-MS analyses, this compound is often observed as a sodium adduct, [M+Na]⁺, with a measured mass-to-charge ratio (m/z) of 212. koreascience.krscispace.com

Table 3: Mass Spectrometry Data for this compound.

| Technique | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| HRMS (EI+) | [M]⁺ | 189.0790 | 189.0785 | rsc.org |

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the molecular ion [M]⁺•) and its subsequent fragmentation to produce daughter ions. The resulting fragmentation pattern provides valuable structural information.

For this compound, a likely and prominent fragmentation pathway involves α-cleavage, a common fragmentation mechanism for carbonyl compounds and amines. thieme-connect.de The fragmentation is expected to initiate with the cleavage of the C-C bond within the propyl group, or the N-C bond connecting the propyl group to the ring. A primary fragmentation route would be the loss of an ethyl radical (•CH₂CH₃) from the molecular ion via cleavage of the bond beta to the nitrogen atom, leading to the formation of a stable cation at m/z 160. Another significant fragmentation would be the loss of a propyl radical (•CH₂CH₂CH₃) through cleavage of the N-C bond, resulting in an ion corresponding to the isatin (B1672199) core at m/z 146. Further fragmentation of the indole ring system could also occur.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important tool for identifying the functional groups present within a molecule. For this compound, the IR spectrum reveals characteristic absorption bands that confirm its molecular structure. The isatin core is distinguished by two carbonyl groups (a ketone and a lactam) and an aromatic ring system.

The vibrational spectra of isatin and its derivatives have been a subject of interest, providing insights into their electronic structure. rsc.org In N-substituted isatins, such as the 1-propyl derivative, the absence of an N-H bond means that the characteristic N-H stretching vibrations, typically seen in unsubstituted isatin, are absent. rsc.org

The most prominent features in the IR spectrum of this compound are the strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. Typically, the C2-ketone and C3-amide carbonyl groups of the indole-2,3-dione moiety exhibit distinct stretching frequencies. These are generally observed in the region of 1700-1750 cm⁻¹. For related N-substituted isatin derivatives, these carbonyl bands are often sharp and intense. rsc.orgrsc.org The aromatic C-H stretching vibrations of the benzene ring usually appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring are found in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the N-propyl substituent are expected in the 2800-3000 cm⁻¹ range.

A representative table of expected IR absorption bands for this compound, based on data from related compounds, is provided below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| C=O (Ketone) | 1730 - 1750 | Stretching |

| C=O (Amide/Lactam) | 1700 - 1720 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 2960 | Stretching |

| C-N | 1200 - 1350 | Stretching |

X-ray Crystallography and Crystal Structure Analysis

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound reveals that the indole-2,3-dione ring system is nearly planar. researchgate.net The root-mean-square (r.m.s.) deviation from the best-fit plane through the 11 atoms of the ring system is a mere 0.0387 Å. researchgate.netresearchgate.net This planarity is a common feature in isatin derivatives and is crucial for understanding their stacking interactions in the solid state. The bond lengths and angles within the isatin core are consistent with those reported for similar N-substituted isatin derivatives. researchgate.net

The propyl group attached to the nitrogen atom (N1) is not in the same plane as the indole-2,3-dione unit. The plane of the propyl substituent is oriented at a significant angle to the plane of the isatin ring. A reported dihedral angle between the plane of the indole-2,3-dione unit and the plane of the propyl substituent is 72.19°. researchgate.net This orientation minimizes steric hindrance between the alkyl chain and the carbonyl group at the C7a position of the indole ring.

The crystal packing of this compound is stabilized by a network of intermolecular interactions. Weak C-H···O hydrogen bonds are observed, which link the molecules into chains that propagate along the crystallographic b-axis. researchgate.netresearchgate.net These interactions involve the hydrogen atoms of the propyl group and the aromatic ring acting as donors, and the oxygen atoms of the carbonyl groups acting as acceptors.

In addition to hydrogen bonding, π-π stacking interactions play a significant role in the crystal packing. These interactions occur between the electron-rich aromatic and five-membered rings of adjacent molecules. researchgate.net The π-system of the isatin ring can act as both a hydrogen bond acceptor and a participant in π-stacking, which are crucial in the formation of three-dimensional supramolecular structures in related isatin-based compounds. rsc.orgscispace.com For this compound, π-π interactions are observed between the five- and six-membered rings of neighboring molecules, with a centroid-to-centroid distance of approximately 3.6218 Å. researchgate.net These antiparallel π-stacking assemblies are a common feature in the solid-state structures of N-substituted isatins. rsc.orgscispace.com

The table below summarizes the key crystallographic data for this compound.

| Parameter | Value | Reference |

| Formula | C₁₁H₁₁NO₂ | scbt.com |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Indole-2,3-dione Ring Planarity (r.m.s. deviation) | 0.0387 Å | researchgate.netresearchgate.net |

| Dihedral Angle (Indole plane and Propyl plane) | 72.19° | researchgate.net |

| Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking | researchgate.netresearchgate.net |

| π-π Stacking Distance (Centroid-to-Centroid) | 3.6218 Å | researchgate.net |

Computational and Theoretical Investigations of 1 Propyl 1h Indole 2,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and ab initio calculations, offer a detailed view of the electronic and structural characteristics of 1-propyl-1H-indole-2,3-dione.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. While specific DFT studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of DFT can be applied to understand its electronic properties. DFT calculations typically involve the optimization of the molecule's geometry to find its lowest energy state. From this optimized structure, various electronic properties can be determined.

For instance, in studies of similar isatin (B1672199) derivatives, DFT calculations have been used to determine the distribution of electron density and to identify the frontier molecular orbitals (HOMO and LUMO). mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's reactivity and stability. mdpi.com A smaller gap generally indicates higher reactivity. mdpi.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, illustrates the charge distribution and helps in predicting sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net In the case of isatin derivatives, the oxygen atoms of the dione (B5365651) moiety typically represent regions of negative electrostatic potential, making them potential sites for interaction with electrophiles or hydrogen bond donors. mdpi.comresearchgate.net

Ab Initio Methods for Molecular Properties

Ab initio quantum chemistry methods are based on first principles, without the inclusion of experimental data. These methods can provide highly accurate predictions of molecular properties. For this compound, ab initio calculations could be employed to determine its geometric parameters, vibrational frequencies, and thermochemical properties. While specific ab initio studies on this compound are scarce, research on related molecules like 1,3-dibromopropane (B121459) has utilized these methods to analyze conformational equilibria and vibrational spectra.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are instrumental in studying the dynamic behavior of molecules and their interactions with biological targets.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a protein receptor.

While specific molecular docking studies featuring this compound are not prevalent, research on N-alkylated isatin derivatives has demonstrated their potential as inhibitors of various enzymes, such as caspases and cholinesterases. tandfonline.comtandfonline.com In these studies, the isatin core often forms key interactions within the active site of the target protein. For example, the 3-oxo group of the isatin scaffold has been shown to form crucial hydrogen bonds with amino acid residues like Ser198 and His438 in the active site of butyrylcholinesterase (BChE). tandfonline.com The N-alkyl substituent, in this case, the propyl group, can influence the binding affinity and selectivity by occupying hydrophobic pockets within the receptor. tandfonline.com

A hypothetical docking study of this compound with a target receptor would likely show the indole (B1671886) ring participating in π-π stacking or hydrophobic interactions, while the dione oxygens could act as hydrogen bond acceptors. The propyl chain would likely be oriented towards a hydrophobic region of the binding site.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the conformational flexibility and dynamic behavior of molecules over time. These simulations can reveal the accessible conformations of this compound and the stability of its complexes with receptors.

Crystallographic data for this compound reveals that the 1H-indole-2,3-dione core is nearly planar. researchgate.net The plane of the propyl substituent forms a dihedral angle of 72.19 (17)° with the plane of the indole unit. researchgate.net In the crystal structure, molecules are linked by C—H⋯O hydrogen bonds, forming chains. researchgate.net

MD simulations of related isatin derivatives have been used to assess the stability of ligand-protein complexes. mdpi.com For instance, simulations of 1-H-isoindole-1,3(2H)-dione derivatives with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have shown that stable complexes are formed, with the ligand's root-mean-square deviation (RMSD) remaining low over the simulation time. mdpi.com Such simulations for this compound would help in understanding its conformational landscape and how it adapts upon binding to a receptor.

Analysis of Electronic Properties and Reactivity Descriptors

The electronic properties and reactivity of a molecule can be quantified using various descriptors derived from computational calculations. These descriptors provide a theoretical basis for understanding the chemical behavior of this compound.

Based on DFT calculations of similar indole derivatives, a set of reactivity descriptors can be estimated. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).

| Reactivity Descriptor | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| ΔE (HOMO-LUMO gap) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1/η | The reciprocal of hardness, indicating higher reactivity. |

This table outlines the common reactivity descriptors and their significance, which can be computationally determined for this compound.

Studies on other indole-2,3-dione derivatives have shown that substitutions on the indole ring can significantly alter these reactivity descriptors, thereby influencing the molecule's biological activity. mdpi.com For this compound, the propyl group at the N1 position is expected to influence its electronic properties and reactivity compared to unsubstituted isatin.

Charge Distribution and Electrostatic Potentials

The arrangement of electrons within a molecule is fundamental to its chemical properties. Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO), reveals the partial charges on each atom, indicating sites susceptible to electrophilic or nucleophilic attack. In the this compound molecule, the distribution of electron density is highly influenced by the electronegative oxygen and nitrogen atoms.

Computational studies on related isatin derivatives show that the oxygen atoms of the two carbonyl groups (at positions C2 and C3) and the nitrogen atom of the lactam ring bear partial negative charges. ajol.infomdpi.com Conversely, the carbonyl carbon atoms and the atoms of the fused benzene (B151609) ring carry partial positive charges. This charge separation creates a significant molecular dipole moment. ajol.info

Below is a representative table of calculated NBO charges for atoms in an isatin derivative, illustrating the typical charge distribution.

Table 1: Representative Natural Bond Orbital (NBO) Charges for a Substituted Isatin Derivative Note: This data is for a related isatin derivative and serves as an illustrative example.

| Atom | Charge (e) |

|---|---|

| O10 | -0.55 |

| O11 | -0.58 |

| O16 | -0.60 |

| O17 | -0.62 |

| N1 | -0.45 |

| C2 | +0.75 |

| C3 | +0.30 |

Data sourced from a computational study on a related isatin derivative. ajol.info

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For isatin derivatives, FMO analysis typically reveals that the HOMO and LUMO are primarily localized on the conjugated isatin ring system. ajol.inforsc.org The specific energies of these orbitals and their gap can be fine-tuned by substituents. In the case of this compound, the alkyl group at the N1 position influences the electronic properties. Studies on similar N-alkylated isatins provide insight into the expected FMO characteristics. scielo.br

Computational studies on related compounds have determined the energies of these frontier orbitals. A smaller HOMO-LUMO gap is often correlated with higher biological activity, as it can facilitate interactions with biological targets. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for an Isatin Derivative Note: This data is for a related isatin derivative and serves as an illustrative example.

| Parameter | Energy (eV) |

|---|---|

| EHOMO-1 | -8.99 |

| EHOMO | -8.73 |

| ELUMO | 1.36 |

| ELUMO+1 | 2.10 |

| HOMO-LUMO Gap (ΔE) | 10.09 |

Data sourced from a B3LYP/6-31G calculation on a related isatin derivative.* ajol.info

Aromaticity Analysis of the Indole-2,3-dione Ring System (e.g., HOMA Index)

Aromaticity is a key chemical property that describes the enhanced stability of certain cyclic, planar molecules with a continuous ring of p-orbitals containing 4n+2 π-electrons (Hückel's rule). masterorganicchemistry.comlibretexts.org The this compound molecule contains a bicyclic system where a benzene ring is fused to a five-membered pyrrolidine-2,3-dione (B1313883) ring.

The benzene portion of the molecule is inherently aromatic, possessing 6 π-electrons in a planar, cyclic, conjugated system. However, the five-membered ring contains two sp2-hybridized carbonyl carbons and an sp2-hybridized nitrogen atom, but its conjugation is disrupted compared to a fully aromatic pyrrole (B145914) ring.

A quantitative measure of aromaticity is the Harmonic Oscillator Model of Aromaticity (HOMA) index. The HOMA index is calculated based on the deviation of bond lengths within the ring from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system. Negative values suggest anti-aromaticity.

Theoretical Studies on Intermolecular Interactions (e.g., Cation-π Interactions)

The electron-rich nature of the fused benzene ring in this compound makes it capable of participating in non-covalent interactions, such as cation-π interactions. A cation-π interaction is an attractive force between a cation and the face of an electron-rich π-system. These interactions are significant in molecular recognition, particularly in biological systems where cationic amino acid residues (like lysine (B10760008) or arginine) interact with aromatic residues (like tryptophan, which contains an indole ring). researchgate.net

Theoretical studies can model and quantify the strength of these interactions. The indole ring of the isatin scaffold provides a suitable π-surface for such interactions. Molecular docking simulations and quantum chemical calculations on related systems have shown that the isatin moiety can form favorable contacts within protein binding sites through various forces, including hydrophobic interactions and hydrogen bonds. rsc.org The potential for cation-π interactions is an important consideration, as the electron-rich aromatic face can effectively bind with positively charged species or polarized groups. The presence of the electron-donating N-propyl group can further enhance the electron density of the π-system, potentially strengthening its capacity for cation-π interactions compared to unsubstituted isatin.

Biological and Pharmacological Research of 1 Propyl 1h Indole 2,3 Dione and N Propyl Indole 2,3 Dione Derivatives

Anticancer Activities and Molecular Mechanisms of Action

N-propyl indole-2,3-dione derivatives have emerged as a promising class of compounds in anticancer research, demonstrating significant efficacy through various mechanisms. tandfonline.comnih.gov

Apoptosis Induction and Cell Death Pathways

A primary strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. nih.gov N-propyl indole-2,3-dione derivatives have been shown to be effective pro-apoptotic agents. tandfonline.comnih.gov The mechanism often involves the intrinsic, mitochondria-dependent apoptotic pathway. nih.govsemanticscholar.org

Research on novel indole-indolin-2-one hybrids has highlighted that N-propylindole derivatives are among the most active compounds. tandfonline.comnih.gov For instance, the derivative 7-Fluoro-3-(((1-propyl-1H-indol-3-yl)methylene)hydrazono)indolin-2-one (compound 6n ) was found to significantly increase early and late apoptosis in MCF-7 breast cancer cells by a remarkable 19-fold. tandfonline.comnih.gov This induction of apoptosis is achieved by modulating the expression of key regulatory proteins. Compound 6n was shown to increase the expression of pro-apoptotic proteins such as caspase-3, caspase-9, Cytochrome C, and Bax, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2. tandfonline.comnih.gov The Bcl-2 family of proteins are crucial regulators of the mitochondrial apoptotic pathway, and shifting the balance in favor of pro-apoptotic members like Bax is a key trigger for cell death. nih.gov

Furthermore, some N-propyl indole (B1671886) derivatives, including compounds 6i , 6j , and 6n , have been observed to generate reactive oxygen species (ROS) in cancer cells. tandfonline.comnih.gov This is evidenced by a significant increase in the level of superoxide (B77818) dismutase (SOD) and a depletion in the levels of catalase (CAT) and glutathione (B108866) peroxidase (GSH-Px) in MCF-7 cells, indicating a state of oxidative stress that can further push the cells toward apoptosis. tandfonline.comnih.gov

Inhibition of Cancer Cell Proliferation

The cytotoxic, or cell-killing, potential of N-propyl indole-2,3-dione derivatives has been evaluated against a variety of human cancer cell lines. These compounds have demonstrated significant anti-proliferative activity, effectively inhibiting the growth of cancer cells. tandfonline.comnih.govmdpi.com

Structure-activity relationship (SAR) studies have consistently identified N-propylindole derivatives as highly potent. tandfonline.comnih.gov Hybrids of N-propylated indole derivatives conjugated with substituted indolin-2-one moieties have shown impressive cytotoxicity. For example, compound 6n exhibited a half-maximal inhibitory concentration (IC₅₀) of 1.04 µM against the MCF-7 breast cancer cell line. tandfonline.comnih.gov Other related N-propyl derivatives also showed potent activity against liver (HepG-2) and colon (HCT-116) cancer cell lines. tandfonline.comnih.gov

The table below summarizes the anti-proliferative activity of selected N-propyl indole-2,3-dione derivatives against various cancer cell lines.

| Compound Name/Number | Cancer Cell Line | IC₅₀ (µM) |

| 5-Chloro-3-(((1-propyl-1H-indol-3-yl)methylene)hydrazono)indolin-2-one (6j) | MCF-7 | 1.83 |

| 7-Fluoro-3-(((1-propyl-1H-indol-3-yl)methylene)hydrazono)indolin-2-one (6n) | MCF-7 | 1.04 |

| 5-Chloro-3-(((1-propyl-1H-indol-3-yl)methylene)hydrazono)indolin-2-one (6j) | HepG-2 | 3.51 |

| 7-Fluoro-3-(((1-propyl-1H-indol-3-yl)methylene)hydrazono)indolin-2-one (6n) | HepG-2 | 2.50 |

| 5-Chloro-3-(((1-propyl-1H-indol-3-yl)methylene)hydrazono)indolin-2-one (6j) | HCT-116 | 2.41 |

| 7-Fluoro-3-(((1-propyl-1H-indol-3-yl)methylene)hydrazono)indolin-2-one (6n) | HCT-116 | 1.94 |

| 2-(1H-Indol-3-yl)-N'-(2-oxo-1-propylindolin-3-ylidene)acetohydrazide (9b) | HT-29 | 0.525 |

| 2-(1H-Indol-3-yl)-N'-(2-oxo-1-propylindolin-3-ylidene)acetohydrazide (9b) | SW-620 | 0.411 |

Data sourced from multiple studies. tandfonline.comnih.govnih.gov

Modulation of Oncogenes and Tumor Suppressor Genes Expression

Cancer is fundamentally a genetic disease driven by mutations in oncogenes, which promote cell growth, and tumor suppressor genes, which inhibit it. cancer.org The anticancer activity of N-propyl indole-2,3-dione derivatives is directly linked to their ability to modulate the expression and function of proteins encoded by these critical genes.

A key mechanism is the regulation of the Bcl-2 family of proteins. tandfonline.comnih.govnih.gov Bcl-2 is a proto-oncogene product that prevents apoptosis. nih.gov Several N-propyl indole derivatives have been shown to cause the downregulation of Bcl-2 expression. tandfonline.comnih.gov Simultaneously, these compounds can upregulate the expression of Bax, a pro-apoptotic protein whose activity is promoted by the tumor suppressor gene p53. tandfonline.comnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that triggers the mitochondrial apoptotic cascade. semanticscholar.org

Another important target for these compounds are cyclin-dependent kinases (CDKs), which are enzymes that drive the cell cycle. mdpi.com Overactivity of CDKs, such as CDK4 and CDK6, is a common feature in many cancers, including breast cancer. mdpi.com Research into oxindole-indole conjugates as potential CDK inhibitors has shown that while some N-propyl derivatives had poor activity, strategic modifications to the scaffold could enhance their inhibitory potential. mdpi.com By inhibiting these key oncogenic drivers, these compounds can effectively halt uncontrolled cancer cell proliferation.

Antimicrobial Properties

In addition to their anticancer effects, indole-2,3-dione derivatives have been investigated for their antimicrobial properties. mdpi.comontosight.aidergipark.org.tr The emergence of drug-resistant bacterial strains necessitates the development of new classes of antibacterial agents, and the isatin (B1672199) scaffold has proven to be a valuable starting point. ijcmas.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of indole-2,3-dione have shown broad-spectrum antimicrobial activity, with inhibitory effects against both Gram-positive and Gram-negative bacteria. mdpi.com However, studies often reveal that the efficacy can be more pronounced against Gram-positive strains. humanjournals.commdpi.com

In one study, two series of 3-alkylidene-2-indolone derivatives were synthesized and evaluated. mdpi.com Generally, the compounds exhibited stronger antimicrobial activity against Gram-positive bacteria, such as Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), compared to Gram-negative bacteria like Escherichia coli. mdpi.com For example, compound 10g from this study showed high antibacterial activity against a strain of S. aureus with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL, which was comparable to the positive control drug. mdpi.com

Another study focusing on isatin-indole molecular hybrids found that while most compounds had weak activity against Gram-negative bacteria, some were highly effective against Gram-positive isolates. mdpi.com The antifungal profile of these hybrids also appeared to be better than their antibacterial profile. mdpi.com The specific substitutions on the isatin and indole rings, including the nature of the N-substituent, play a critical role in determining the spectrum and potency of the antimicrobial activity. ijcmas.commdpi.com

The table below presents the antibacterial efficacy of selected indole-2,3-dione derivatives.

| Compound Number | Bacterial Strain | Type | MIC (µg/mL) |

| 10f | Staphylococcus aureus ATCC 6538 | Gram-positive | 0.5 |

| 10g | Staphylococcus aureus ATCC 6538 | Gram-positive | 0.5 |

| 10h | Staphylococcus aureus ATCC 6538 | Gram-positive | 0.5 |

| 10h | Escherichia coli ATCC 25922 | Gram-negative | 16 |

| 5c | Bacillus subtilis | Gram-positive | 62.5 |

| 5i | Pseudomonas aeruginosa | Gram-negative | 62.5 |

Antifungal Efficacy

Derivatives of isatin have demonstrated notable antifungal properties. nih.govresearchgate.netresearchgate.net Studies have shown that these compounds can exhibit mild to moderate activity against various fungi. researchgate.net For instance, certain isatin derivatives have been evaluated for their effectiveness against fungi such as Helminthosporium oryzae, Rhizoctonia solani, and Fusarium moniliforme. bohrium.comresearchgate.net The introduction of different substituents to the isatin core can influence the antifungal potency. nih.govresearchgate.net

The antifungal activity of these compounds is believed to be linked to the isatin nucleus itself, which can be modified to enhance its effects. researchgate.net The hybridization of isatin with other antifungal pharmacophores is a strategy being explored to develop new drug candidates with broad-spectrum activity. researchgate.net

Mechanistic Investigations of Antimicrobial Action

The antimicrobial mechanism of isatin derivatives is multifaceted. Some research suggests that these compounds may act by disrupting the bacterial cell wall and interfering with essential metabolic pathways necessary for bacterial growth. One proposed mechanism involves the inhibition of bacterial peptidoglycan glycosyltransferase (PGT), an enzyme crucial for cell wall synthesis. rsc.org

Systematic modifications at different positions of the isatin scaffold have been shown to enhance antimicrobial potency and inhibitory action against bacterial enzymes like E. coli PBP 1b. rsc.org Some derivatives have demonstrated a mixed mechanism of action, including the inhibition of both bacterial cell wall synthesis and cell fusion. nih.gov

Antiviral Activities, Including Anti-HIV Potential

Isatin derivatives have been extensively studied for their broad-spectrum antiviral activities. researchgate.netbenthamscience.com Research has explored their potential against various viruses, including Human Immunodeficiency Virus (HIV). researchgate.netnih.gov

The anti-HIV activity of some isatin derivatives has been documented, with certain compounds showing inhibitory effects on HIV-1 replication. nih.gov For example, specific norfloxacin-isatin Mannich bases have been identified as potent inhibitors of HIV-1 replication, with effective concentrations in the microgram per milliliter range. nih.gov The substitution pattern on the isatin ring plays a crucial role in determining the anti-HIV potency. For instance, an electron-withdrawing group at the C-5 position of the isatin moiety has been found to be favorable in some cases. nih.gov

Conversely, other studies have shown that substitutions at the C-5 position, whether with electron-donating or electron-withdrawing groups, can be unfavorable for anti-HIV-1 activity. nih.gov This highlights the complexity of the structure-activity relationship in the development of isatin-based antiviral agents.

Anti-inflammatory Potential and Associated Cellular Mechanisms

Isatin and its derivatives have demonstrated significant anti-inflammatory properties. tandfonline.commdpi.compkheartjournal.com Their mechanism of action can involve the modulation of various inflammatory pathways.

One of the key mechanisms underlying the anti-inflammatory effects of isatin derivatives is the inhibition of inflammatory mediators. tandfonline.com For example, certain triazolyl-isatin hybrids have been shown to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of human endothelial cells, which is induced by Tumor Necrosis Factor-alpha (TNF-α). tandfonline.com

Structure-activity relationship studies have revealed that the presence of an electron-attracting bromo substituent at the 5-position of the isatin moiety can significantly enhance the anti-inflammatory potential. tandfonline.com Furthermore, the introduction of a 1,2,4-triazole (B32235) ring and an electron-donating methoxy (B1213986) group on the phenylhydrazone moiety has been shown to increase the anti-inflammatory activity. tandfonline.com

In studies using lipopolysaccharide (LPS)-activated microglia as a model for neuroinflammation, N-alkylated isatin derivatives have shown promise in reducing the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and TNF-α, as well as nitric oxide (NO). mdpi.comcsic.es This suggests their potential as lead compounds for the development of new anti-neuroinflammatory agents. mdpi.com

Anticonvulsant Properties

Isatin and its derivatives have been investigated for their anticonvulsant activities. saapjournals.orgsrce.hr Research has shown that these compounds can exhibit significant anticonvulsant effects in various experimental models. saapjournals.org

For instance, some semicarbazone and thiosemicarbazone derivatives of isatin have demonstrated notable anticonvulsant effects in pentylenetetrazole (PTZ)-induced seizure models in rodents. saapjournals.org These derivatives were found to increase the seizure onset time and the time of death in acute tests. saapjournals.org In chronic kindling models, certain derivatives effectively prevented epileptogenesis and improved motor coordination. saapjournals.org

The anticonvulsant activity of isatin derivatives is often associated with the presence of specific structural features, such as a hydrophobic unit, an electron donor group, and a hydrogen donor-acceptor unit. saapjournals.org It has been observed that isatin compounds with electron-donating groups tend to exhibit good anticonvulsant activity, while those with electron-withdrawing substituents show less activity. saapjournals.org

Enzyme Inhibition Studies (e.g., Cholinesterases, Carbonic Anhydrase)

N-propyl isatin derivatives have been the subject of enzyme inhibition studies, particularly focusing on cholinesterases and carbonic anhydrases.

Cholinesterases: N-alkyl isatins have been evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes targeted in the treatment of Alzheimer's disease. nih.govtandfonline.com Studies have shown that as the alkyl chain length on the isatin nitrogen increases, the inhibitory potency against BChE also increases. tandfonline.com Specifically, N-alkyl isatins tend to be selective inhibitors of BChE. tandfonline.com For example, 1-propylindoline-2,3-dione has been synthesized and studied in this context. nih.gov

Carbonic Anhydrase: Isatin derivatives have also been identified as effective inhibitors of carbonic anhydrase (CA) isoforms, with some showing potent inhibition at the nanomolar level. nih.govatauni.edu.tr Certain N-substituted isatin derivatives have shown inhibitory effects against human carbonic anhydrase (hCA) isoenzymes I and II. atauni.edu.tr For instance, some isatin Mannich bases have demonstrated more powerful inhibition of hCA II than the reference compound acetazolamide (B1664987). atauni.edu.tr Additionally, novel 1H-indole-2,3-dione 3-thiosemicarbazones have been synthesized and shown to have subnanomolar to low nanomolar inhibitory effects on hCA II, with high selectivity over other isoforms. nih.gov

Interactive Data Tables

Table 1: Anticonvulsant Activity of Isatin Derivatives

| Compound Type | Model | Effect |

| Semicarbazone and Thiosemicarbazone Derivatives | Pentylenetetrazole (PTZ) - Acute | Significant anticonvulsant effects, increased seizure onset and time of death saapjournals.org |

| Semicarbazone and Thiosemicarbazone Derivatives | Pentylenetetrazole (PTZ) - Chronic (Kindling) | Prevention of epileptogenesis, improved motor coordination saapjournals.org |

Table 2: Enzyme Inhibition by N-Alkyl Isatin Derivatives

| Enzyme | Derivative Type | Key Finding |

| Butyrylcholinesterase (BChE) | N-Alkyl Isatins | Inhibition potency increases with longer alkyl chain length; selective for BChE tandfonline.com |

| Carbonic Anhydrase (CA) II | Isatin Mannich Bases | Potent inhibition, in some cases more powerful than the reference drug acetazolamide atauni.edu.tr |

| Carbonic Anhydrase (CA) II | 1H-indole-2,3-dione 3-thiosemicarbazones | Subnanomolar to low nanomolar inhibition with high selectivity nih.gov |

Antioxidant Properties

The isatin (1H-indole-2,3-dione) scaffold is a key structural motif in a variety of compounds investigated for their antioxidant potential. Research has demonstrated that derivatives of isatin, including Schiff bases and hydrazones, possess notable radical scavenging capabilities. These properties are often attributed to the electron-rich nature of the indole nucleus and the ability of various substituents to delocalize free radicals.

Several studies have synthesized and evaluated series of isatin derivatives for their ability to scavenge reactive oxygen species (ROS). For instance, a series of bis-Schiff bases of isatins were screened for their antioxidant potential, with some compounds showing good superoxide anion radical scavenging activity. ijpsjournal.com In one study, compound 7 (a bis-Schiff base of isatin) exhibited a significant superoxide anion radical scavenging activity with an IC50 value of 156.34 ± 0.22 μM, which was comparable to the standard n-propyl gallate (IC50 = 104.04 ± 1.70 μM). ijpsjournal.com The same compound also demonstrated potent DPPH radical scavenging activity (IC50 = 46.63 ± 0.26 μM). ijpsjournal.com

Furthermore, novel N-substituted amino acid hydrazone-isatin derivatives have been synthesized and assessed for their antioxidant capacity using the ferric reducing antioxidant power (FRAP) assay. nih.govnih.gov Certain compounds within this series demonstrated antioxidant activity on par with the well-known antioxidant, ascorbic acid. nih.govnih.gov Specifically, compounds identified as 3-((4-Methoxyphenyl)(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)amino)-N′-(2-oxoindolin-3-ylidene)propanehydrazide and (N′,N‴)-1,1′-(methylenebis(4,1-phenylene))bis(5-oxo-N′-(2-oxoindolin-3-ylidene)pyrrolidine-3-carbohydrazide) showed the highest antioxidant activity among the tested derivatives. nih.govnih.gov

The introduction of specific functional groups to the isatin core has been a strategic approach to enhance antioxidant effects. For example, isatin-galloyl hybrids have been developed, combining the isatin nucleus with gallic acid, a known antioxidant. researchgate.net Similarly, isatin hydrazone Schiff bases connected to an acetylenic moiety have shown potent antioxidant activity. researchgate.net The substitution pattern on the isatin ring, such as the introduction of a nitro group at the C-5 position, has also been associated with increased biological activity, including antioxidant potential. tjpr.org

Table 1: Antioxidant Activity of Selected Isatin Derivatives

| Compound Type | Specific Derivative Example | Assay | Key Findings | Reference |

|---|---|---|---|---|

| Bis-Schiff Base of Isatin | Compound 7 | Superoxide Anion Radical Scavenging | IC50 = 156.34 ± 0.22 μM | ijpsjournal.com |

| Bis-Schiff Base of Isatin | Compound 7 | DPPH Radical Scavenging | IC50 = 46.63 ± 0.26 μM | ijpsjournal.com |

| N-Substituted Hydrazone-Isatin | 3-((4-Methoxyphenyl)(3-oxo-3-(2-(2-oxoindolin-3-ylidene)hydrazinyl)propyl)amino)-N′-(2-oxoindolin-3-ylidene)propanehydrazide | FRAP | Activity comparable to ascorbic acid | nih.govnih.gov |

| N-Substituted Hydrazone-Isatin | (N′,N‴)-1,1′-(methylenebis(4,1-phenylene))bis(5-oxo-N′-(2-oxoindolin-3-ylidene)pyrrolidine-3-carbohydrazide) | FRAP | Activity comparable to ascorbic acid | nih.govnih.gov |

| Isatin-Galloyl Hybrid | Isatin attached to a galloyl hydrazide via an imine link | DPPH | Strong antioxidant activity reported | researchgate.net |

| Nitro-isatin Derivative | Compound 9 (a thiazole (B1198619) derivative of 5-nitro-isatin) | Not specified | Exhibited the highest antioxidant activity in its series | tjpr.org |

Other Reported Pharmacological Profiles (e.g., Cardiotonic, Bronchodilator, Anti-asthmatic, Anti-allergic, Anti-cholinergic)

Beyond antioxidant effects, the isatin scaffold has been explored for a wide array of other pharmacological activities. While extensive research exists for isatin derivatives in areas like anticancer and antimicrobial applications, specific studies on N-propyl derivatives for the profiles below are more limited but emerging.

Cardiotonic: Research into the cardiovascular effects of isatin derivatives has revealed potential cardiotonic and vasorelaxant properties. A study on two novel 2-hydroxyacetophenone (B1195853) derivatives of isatin, MB101 and MB130 , found that both compounds reduced systolic and diastolic blood pressure in a dose-dependent manner in rats. nih.gov Specifically, MB130 induced significant cardiac depression, an effect that was linked to opioid receptors and bradykinin. nih.gov Isatin itself has been reported to have a cardioinhibitory effect on isolated frog hearts. nih.govsrce.hr

Bronchodilator and Anti-asthmatic: Isatin derivatives are being investigated as potential new therapies for asthma. ijpsjournal.com Recent in-silico studies have focused on designing novel isatin derivatives to act as phosphodiesterase-4 (PDE-4) inhibitors, a key target for anti-inflammatory and bronchodilatory effects in asthma treatment. ijpsjournal.com One study synthesized three novel derivatives, with the piperazinyl derivative (C3 ) showing a higher predicted binding affinity to PDE-4 than the standard drug roflumilast, suggesting strong potential as a bronchodilator. ijpsjournal.com The prediction analysis indicated that these compounds may also interact with leukotriene and histamine (B1213489) H1 receptors, further supporting their anti-asthmatic potential. ijpsjournal.com

Anti-allergic: The therapeutic potential of isatin derivatives extends to allergic conditions. Isatin derivatives of Mannich bases have been reported to possess antiallergic activity. nih.govsrce.hr In a mouse model of allergic asthma, isatin encapsulated in chitosan (B1678972) nanoparticles was found to be effective, down-regulating the expression of the atrial natriuretic peptide receptor A and inhibiting airway inflammation. tjpr.orgdergipark.org.tr

Anti-cholinergic: The interaction of isatin derivatives with the cholinergic system, particularly the enzyme acetylcholinesterase (AChE), is a significant area of research. While the prompt specifies anti-cholinergic activity, much of the research focuses on the inhibition of AChE, which would lead to an increase in acetylcholine (B1216132) levels, a pro-cholinergic effect. This is a key strategy in managing conditions like Alzheimer's disease. Studies on Schiff bases of isatin have demonstrated their ability to inhibit AChE. innovareacademics.inresearchgate.net In other research, novel isatin-pyridine oxime hybrids have been designed and synthesized as potential reactivators of AChE after inhibition by organophosphorus compounds, which represents another facet of interaction with the cholinergic system. nih.gov One study on isatin thiosemicarbazones reported a moderate ability to inhibit the AChE enzyme. nih.gov

Structure Activity Relationship Sar Studies for 1 Propyl 1h Indole 2,3 Dione Analogues

Influence of the N1-Propyl Group on Biological Activities

The substituent at the N1 position of the indole-2,3-dione core plays a critical role in modulating the biological activity of its derivatives. The N1-propyl group, in particular, has been identified as a key feature for enhancing the therapeutic potential in several classes of isatin (B1672199) analogues.